molecular formula C19H25ClN4O3 B11455118 Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11455118
M. Wt: 392.9 g/mol
InChI Key: WUEPTTPEXSIKCH-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the tetrahydropyrimidine ring.

    Attachment of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperazine moiety.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, it is studied for its potential interactions with biological targets. Its structure suggests potential activity as a ligand for certain receptors.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic applications. Its structure indicates possible activity as an anti-inflammatory or anti-cancer agent.

Industry

In the industrial sector, it is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate

Uniqueness

Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetrahydropyrimidine core. This structure provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H25ClN4O3

Molecular Weight

392.9 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25ClN4O3/c1-3-23-8-10-24(11-9-23)12-15-16(18(25)27-2)17(22-19(26)21-15)13-6-4-5-7-14(13)20/h4-7,17H,3,8-12H2,1-2H3,(H2,21,22,26)

InChI Key

WUEPTTPEXSIKCH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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